An In-depth Technical Guide to Triisostearin: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Triisostearin: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of triisostearin, a versatile triglyceride ester widely utilized in the cosmetic and pharmaceutical industries. The document details its chemical structure, physicochemical properties, and key applications, with a focus on data relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Triisostearin is the triester of glycerin and isostearic acid. Its chemical structure consists of a glycerol (B35011) backbone esterified with three isostearic acid molecules.[1] Isostearic acid is a branched-chain saturated fatty acid, which imparts unique properties to the resulting triglyceride.
The IUPAC name for triisostearin is 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoylpropanoate.[2] It is also known by other synonyms such as glyceryl triisostearate and 1,2,3-propanetriyl triisooctadecanoate.[2]
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Caption: Chemical structure of Triisostearin.
Physicochemical Properties
Triisostearin is a highly polar, odorless, and viscous oil or waxy solid.[3][4][5] It is known for its stability against oxidation.[5] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Chemical Identification of Triisostearin
| Identifier | Value |
| Chemical Formula | C₅₇H₁₁₀O₆[2] |
| Molecular Weight | 891.5 g/mol [6][2] |
| IUPAC Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate[2] |
| CAS Number | 26942-95-0[6][2] |
| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C[2] |
Table 2: Physical Properties of Triisostearin
| Property | Value |
| Physical State | Waxy solid or colorless to yellowish liquid[6][3][4] |
| Melting Point | 57-62 °C[3] |
| Boiling Point | 806-807 °C[3] |
| Solubility | Insoluble in water; Soluble in oils, lipids, and organic solvents (e.g., esters, hydrocarbons); Insoluble in ethanol[4][7] |
| Refractive Index | ≥ 1.460 at 20 °C[8] |
| Viscosity | High[3] |
Experimental Protocols
Synthesis of Triisostearin
The primary method for synthesizing triisostearin is through the esterification of glycerin with isostearic acid.[6][3] While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:
Objective: To synthesize triisostearin via the direct esterification of glycerin and isostearic acid.
Materials:
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Glycerin (1 equivalent)
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Isostearic acid (3 equivalents)
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Acid catalyst (e.g., p-toluenesulfonic acid)
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Toluene (as a solvent for azeotropic removal of water)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous sodium sulfate (B86663) (for drying)
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Activated carbon (for decolorization)
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Filtration apparatus
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Rotary evaporator
Procedure:
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A reaction flask is charged with glycerin, isostearic acid, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
-
The reaction progress is monitored by measuring the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of reactants.
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
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The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by treatment with activated carbon to remove colored impurities, followed by filtration.
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Caption: General workflow for the synthesis of Triisostearin.
Characterization of Triisostearin in a Cosmetic Formulation
Objective: To determine the viscosity and skin hydration potential of a cream formulation containing triisostearin.
1. Viscosity Measurement
Principle: Rotational viscometry is used to measure the internal friction of the cream, providing an indication of its thickness and flow characteristics.
Apparatus:
-
Rotational viscometer with appropriate spindle geometry (e.g., cone-plate or parallel-plate)
-
Temperature-controlled sample holder
Procedure:
-
The cream sample is allowed to equilibrate to a controlled temperature (e.g., 25 °C).
-
A defined amount of the sample is placed onto the lower plate of the viscometer.
-
The spindle is lowered to the correct gap setting.
-
The viscosity is measured over a range of shear rates to characterize the flow behavior of the cream (e.g., shear-thinning).
-
Data is recorded as viscosity (in mPa·s or cP) versus shear rate (in s⁻¹).
2. Skin Hydration Assessment (In-vivo)
Principle: A Corneometer® measures the capacitance of the skin, which is directly related to its hydration level. An increase in capacitance indicates an increase in skin moisture.
Protocol Outline:
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Subject Recruitment: A panel of subjects with self-perceived dry skin is recruited.
-
Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 30 minutes before measurements.
-
Baseline Measurement: Baseline skin hydration is measured on designated areas of the forearm using the Corneometer®.
-
Product Application: A standardized amount of the cream containing triisostearin is applied to a defined test area. An adjacent area is left untreated as a control.
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Post-application Measurements: Skin hydration is measured at specified time points (e.g., 1, 2, 4, and 8 hours) after product application on both the treated and control sites.
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Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control areas. Statistical analysis is performed to determine the significance of the moisturizing effect.
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Caption: Experimental workflow for characterizing a cosmetic formulation.
Applications in Research and Development
Triisostearin's primary functions in cosmetic and pharmaceutical formulations include:
-
Emollient and Skin-Conditioning Agent: It forms an occlusive layer on the skin, reducing transepidermal water loss and helping to maintain skin hydration. Its branched-chain structure provides a non-greasy, smooth feel.
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Viscosity-Controlling Agent: It increases the thickness of oil-based formulations, contributing to the desired texture and stability of creams, lotions, and ointments.[9]
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Dispersing Agent: Due to its high viscosity and polarity, it is an effective dispersing agent for pigments in color cosmetics.[5]
Safety and Toxicology
Triisostearin is generally considered a safe ingredient for use in cosmetic products.[3]
-
Dermal Irritation and Sensitization: Dermal application in animal studies was not associated with significant irritation.[1] Repeated-insult patch tests in humans have shown no evidence of sensitization.[1]
-
Oral Toxicity: Studies on related glyceryl triesters indicate little to no acute, subchronic, or chronic oral toxicity.[1]
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Comedogenicity: It has a low comedogenic rating, suggesting it is unlikely to clog pores.[9]
References
- 1. Final report on the safety assessment of trilaurin, triarachidin, tribehenin, tricaprin, tricaprylin, trierucin, triheptanoin, triheptylundecanoin, triisononanoin, triisopalmitin, triisostearin, trilinolein, trimyristin, trioctanoin, triolein, tripalmitin, tripalmitolein, triricinolein, tristearin, triundecanoin, glyceryl triacetyl hydroxystearate, glyceryl triacetyl ricinoleate, and glyceryl stearate diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triisostearin | C57H110O6 | CID 168634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Isostearyl Alcohol | Isooctadecanol | Cosmetic Ingredients Guide [ci.guide]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. Triisostearin - Descrizione [tiiips.com]
- 7. TRIISOSTEARIN | TISG|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 8. US10792235B2 - Transparent oily solid cosmetics - Google Patents [patents.google.com]
- 9. deascal.com [deascal.com]
